benzyl N-(4-bromopyridin-2-yl)carbamate
Description
Significance of Carbamate (B1207046) Functionalities in Synthetic Organic Chemistry and Medicinal Chemistry Research
The carbamate group, characterized by the -NHC(=O)O- linkage, is a cornerstone in both synthetic and medicinal chemistry. nih.gov In organic synthesis, carbamates are widely employed as protecting groups for amines. The benzyl (B1604629) carbamate (Cbz or Z) group, in particular, is a classic example, offering stability under a range of reaction conditions and allowing for selective removal, often through hydrogenation. orgsyn.org This protective role is crucial in multi-step syntheses to prevent unwanted side reactions of the otherwise reactive amine group.
From a medicinal chemistry perspective, the carbamate moiety is a key structural motif found in numerous approved drugs and prodrugs. nih.gov Its resemblance to a peptide bond allows it to act as a stable surrogate in peptidomimetics, enhancing proteolytic stability and cell membrane permeability. nih.gov This amide-ester hybrid structure can participate in hydrogen bonding, which is critical for drug-target interactions. nih.gov Furthermore, carbamates are utilized in prodrug design to improve the pharmacokinetic properties of parent molecules, such as enhancing hydrolytic stability and masking or unmasking active groups as needed. nih.gov
Strategic Importance of Bromopyridine Scaffolds in Modern Organic Transformations
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govrsc.org Its nitrogen atom improves water solubility and provides a key point for interaction with biological targets. nih.gov The introduction of a bromine atom onto the pyridine ring, creating a bromopyridine, significantly enhances its synthetic utility.
Bromopyridines are highly valued as versatile building blocks in modern organic transformations, most notably in transition metal-catalyzed cross-coupling reactions. cymitquimica.comsigmaaldrich.com The carbon-bromine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. nih.govnih.govmdpi.comresearchgate.net This capability allows for the straightforward introduction of a wide array of substituents, including aryl, alkyl, and amino groups, onto the pyridine core. This strategic functionalization is essential for building molecular diversity and performing structure-activity relationship (SAR) studies in drug discovery programs. nih.govnih.gov Specifically, 2-bromopyridines are common precursors for creating a variety of substituted pyridine derivatives. cymitquimica.comwikipedia.org
Overview of Academic Research Trajectories for Benzyl N-(4-bromopyridin-2-yl)carbamate
Direct academic research focusing exclusively on this compound is limited, suggesting its primary role as a synthetic intermediate rather than a final target molecule. Its chemical architecture, however, delineates a clear research trajectory based on the strategic combination of its functional components.
The compound is designed for sequential chemical modifications. The benzyl carbamate group serves to protect the 2-amino functionality of the pyridine ring, allowing for selective reactions at other positions. The bromine atom at the 4-position is the primary site for synthetic elaboration, intended for use in cross-coupling reactions to introduce new molecular complexity. Following the modification at the C-4 position, the benzyl carbamate can be deprotected to reveal the free amine, which can then be used for further derivatization, such as in the formation of amides or secondary amines. This stepwise approach is a common strategy in the synthesis of complex pharmaceutical agents and other functional organic molecules. While specific studies on this exact compound are not prominent, the synthetic logic is well-established in medicinal chemistry for building libraries of compounds for biological screening. acs.orgmdpi.com
Compound Properties and Synthetic Utility
The value of this compound lies in the predictable reactivity of its functional groups. Below are tables detailing the compound's properties and the typical transformations associated with its key structural motifs.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrN₂O₂ | guidechem.com |
| Molecular Weight | 307.14 g/mol | guidechem.comcymitquimica.com |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | Typically ≥95% for commercial samples | cymitquimica.com |
| Key Functional Groups | Benzyl carbamate, 4-bromopyridine, 2-aminopyridine (B139424) (protected) | N/A |
Table 2: Strategic Synthetic Transformations
| Functional Group | Reaction Type | Purpose & Example |
| 4-Bromopyridine | Suzuki-Miyaura Cross-Coupling | Forms a new C-C bond by reacting with an arylboronic acid in the presence of a palladium catalyst. This is a primary method for creating biaryl structures. mdpi.comresearchgate.net |
| 4-Bromopyridine | Buchwald-Hartwig Amination | Forms a new C-N bond by reacting with an amine, providing access to substituted diaminopyridines. nih.gov |
| 4-Bromopyridine | Ullmann Condensation | Couples the bromopyridine with nucleophiles like amines or alcohols, often using a copper catalyst. nih.gov |
| Benzyl Carbamate (Cbz group) | Hydrogenolysis | Removal of the protecting group to yield the free amine (2-aminopyridine derivative) using hydrogen gas and a palladium catalyst. This is a clean and common deprotection method. orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNUFHJERKTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Benzyl N 4 Bromopyridin 2 Yl Carbamate
Reactivity Profile of the Bromine Atom on the Pyridine (B92270) Ring
The bromine atom at the C4 position of the pyridine ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Its presence offers a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Role of Halogen in Facilitating Cross-Coupling and Other Transformations
The bromine atom on the electron-deficient pyridine ring makes the C4 position susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium complexes. This is the initial and crucial step in many cross-coupling reactions. The reliability and versatility of these reactions have made them a cornerstone in the synthesis of complex molecules.
One of the most prominent examples is the Suzuki-Miyaura cross-coupling , which pairs an organoboron reagent with an organic halide. For a compound like benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate, this reaction would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position. While specific studies on this exact molecule are not prevalent, the Suzuki-Miyaura coupling of bromopyridines is a well-established and robust transformation. For instance, the coupling of bromopyridine derivatives has been successfully used in the synthesis of complex molecules, including those with pharmaceutical applications. acs.org
Another significant transformation is the Buchwald-Hartwig amination , which forms a new carbon-nitrogen bond. This reaction would enable the substitution of the bromine atom with a variety of primary or secondary amines, providing access to 4-aminopyridine (B3432731) derivatives.
The following table provides a conceptual overview of potential cross-coupling reactions at the C4 position of benzyl N-(4-bromopyridin-2-yl)carbamate, based on established methodologies for related bromopyridines.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl/Alkyl-pyridin-2-yl carbamate (B1207046) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Dialkylamino)pyridin-2-yl carbamate |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-pyridin-2-yl carbamate |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-pyridin-2-yl carbamate |
Regioselectivity and Site-Selectivity in Bromine Functionalization
In a molecule with multiple potential reaction sites, such as this compound, achieving regioselectivity is paramount. The C4-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-H bonds of the pyridine or benzyl rings under typical conditions. This inherent difference in reactivity allows for the selective functionalization of the C4 position.
However, the reaction conditions can be tuned to favor other transformations. For instance, under conditions suitable for C-H activation, other positions on the pyridine or benzyl ring could potentially be functionalized. The presence of the carbamate directing group further influences the regioselectivity, as will be discussed in the following sections.
Mechanistic Role of the Carbamate Group in Directed Reactivity
The N-benzyl carbamate group is not merely a passive spectator; it plays an active and crucial role in directing reactivity towards specific positions on the pyridine ring. This is primarily achieved through its ability to act as a directed metalation group (DMG) and to influence the electronic properties of the aromatic system.
O-Carbamate as a Directed Metalation Group (DMG) in Pyridine Systems
While the title compound is an N-carbamate, the principles of directed ortho-metalation (DoM) are highly relevant. In DoM, a functional group coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. The carbamate group, particularly the carbonyl oxygen, is a powerful DMG. guidechem.com
For this compound, the carbamate group at the C2 position would be expected to direct lithiation (deprotonation) to the C3 position of the pyridine ring. This is because the nitrogen atom of the pyridine ring would likely repel the approaching organolithium reagent, making the C3 position the most accessible site for deprotonation under the direction of the carbamate. The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a new functional group at the C3 position. This provides a regioselective method for functionalizing the pyridine ring that is complementary to the cross-coupling reactions at the C4 position.
The general mechanism for the carbamate-directed ortho-metalation is as follows:
Coordination of the organolithium reagent (e.g., n-BuLi) to the carbonyl oxygen of the carbamate group.
Intramolecular deprotonation of the ortho C-H bond (at C3) by the alkyllithium.
Formation of a stabilized lithiated intermediate.
Quenching of the intermediate with an electrophile (E⁺) to yield the C3-substituted product.
Influence on Anionic Ortho-Fries Rearrangements and Halogen Dance Phenomena
The formation of an ortho-lithiated species, as described above, can also lead to other fascinating rearrangements. One such transformation is the anionic ortho-Fries rearrangement . In this reaction, the lithiated intermediate undergoes an intramolecular acyl transfer, where the carbamoyl (B1232498) group migrates from the nitrogen atom to the adjacent, newly deprotonated carbon atom (C3). cymitquimica.com This would result in the formation of a 3-carbamoyl-2-aminopyridine derivative. The driving force for this rearrangement is the formation of a more stable lithium alkoxide or amide.
Another potential reaction pathway for the lithiated intermediate is the halogen dance . This is a base-induced isomerization where a halogen atom appears to "dance" around the aromatic ring. In the context of a lithiated derivative of this compound, if deprotonation were to occur at a position other than C3, or if a bromine-lithium exchange were to occur, a series of equilibria could be established, potentially leading to the migration of the bromine atom to a different position on the pyridine ring. For instance, if a lithiated species were formed at C3, there is a possibility of an intramolecular bromine transfer from C4 to C3, although this would depend on the relative stabilities of the organolithium intermediates.
Carbamate as a Directing Group in C-H Activation Studies
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unreactive C-H bonds. magtech.com.cnrsc.org The carbamate group can act as a directing group in these transformations, guiding a metal catalyst to a specific C-H bond. magtech.com.cn In the case of this compound, the carbamate could direct the activation of the C3-H bond of the pyridine ring or potentially a C-H bond on the benzyl group.
The mechanism typically involves the formation of a cyclometalated intermediate, where the metal catalyst is coordinated to both the directing group (the carbamate) and the target C-H bond. This brings the metal center in close proximity to the C-H bond, facilitating its cleavage. Subsequent reaction with a coupling partner can then lead to the formation of a new C-C or C-heteroatom bond. The regioselectivity of these reactions is often excellent, providing a predictable way to functionalize complex molecules. While specific C-H activation studies on this compound are not widely reported, the carbamate moiety is a well-established directing group in the C-H functionalization of various aromatic and heteroaromatic systems. magtech.com.cn
The following table summarizes the potential carbamate-directed reactions for this compound.
| Reaction Type | Key Intermediate | Potential Product |
| Directed ortho-Metalation | C3-lithiated pyridine | 3-substituted-4-bromopyridin-2-yl carbamate |
| Anionic ortho-Fries Rearrangement | C3-lithiated pyridine | 2-amino-4-bromo-3-carbamoylpyridine derivative |
| C-H Activation | Cyclometalated complex | 3-functionalized-4-bromopyridin-2-yl carbamate |
Intramolecular Cyclization and Rearrangement Pathways Involving Carbamate and Pyridine Subunits
While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reactivity of related N-pyridyl and N-alkoxy carbamates provides a basis for predicting potential pathways. The presence of the bromine atom at the 4-position and the amino group at the 2-position of the pyridine ring are key features that could facilitate cyclization reactions under appropriate conditions.
One potential cyclization pathway involves the nucleophilic attack of the carbamate nitrogen or oxygen onto the pyridine ring, particularly if the bromine atom can act as a leaving group. However, direct nucleophilic aromatic substitution on a pyridine ring is generally challenging and often requires harsh conditions or activation of the ring. A more plausible scenario involves a metal-catalyzed process. For instance, palladium-catalyzed cyclization reactions have been shown to be effective for secondary amides and carbamates, leading to the formation of five-, six-, and seven-membered rings google.com. In the case of this compound, a palladium catalyst could facilitate an intramolecular Buchwald-Hartwig amination or etherification, where the carbamate nitrogen or oxygen attacks the C4 position of the pyridine ring, displacing the bromide. The choice of ligand and base would be critical in directing the regioselectivity and efficiency of such a reaction google.com.
Another possibility for cyclization involves the rearrangement of the carbamate to an intermediate that is more susceptible to ring closure. For example, some (pyridin-2-yl) carbamates have been shown to undergo intramolecular rearrangement to form unnatural α-amino acids, a process driven by a complex-induced proximity effect udayton.edu. While the specific conditions for such a rearrangement in this compound are unknown, it highlights the potential for the pyridine nitrogen to play a role in activating the carbamate for subsequent reactions.
Furthermore, the transformation of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates suggests that the carbamate functionality can participate in cyclization reactions involving a halogen. In a hypothetical scenario, the pyridine ring could be activated, followed by an intramolecular attack from the carbamate.
Rearrangement pathways for aryl carbamates have also been investigated, notably the Snieckus-Fries rearrangement, which involves the ortho-metalation of an aryl carbamate followed by migration of the carbamoyl group nd.edu. For this compound, a similar base-mediated rearrangement could potentially occur, although the electronic properties of the bromopyridine ring would significantly influence the feasibility and outcome of such a reaction.
| Reaction Type | Potential Reagents/Conditions | Analogous System/Principle | Potential Product Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Pd catalyst, ligand (e.g., (R)-(-)-MOP, DPEphos), base (e.g., Cs2CO3) | Palladium-catalyzed cyclization of secondary amides and carbamates | Fused heterocyclic ring system | google.com |
| Rearrangement and Cyclization | Base-mediated | Complex-induced proximity effect in (pyridin-2-yl) carbamates | Substituted amino ester derivatives | udayton.edu |
| Snieckus-Fries Type Rearrangement | Strong base (e.g., NaDA) | Rearrangement of aryl carbamates | Ortho-acylated aminopyridine | nd.edu |
Spectroscopic Characterization and Computational Chemistry Studies
Quantum Chemical Investigations (Density Functional Theory - DFT)
Optimized Molecular Geometries and Electronic Structure Calculations
No published studies were found that detail the optimized molecular geometry or electronic structure of benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate, typically determined using methods such as Density Functional Theory (DFT).
Frontier Molecular Orbital (FMO) Analysis
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for benzyl N-(4-bromopyridin-2-yl)carbamate.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and potential electrophilic and nucleophilic attack sites, has not been published.
Computational Studies on Conformational Preferences and Rotational Barriers
No computational research detailing the conformational analysis or the energy barriers to rotation around the key single bonds of this compound could be located.
Molecular Dynamics Simulations for Dynamic Structural Properties
No molecular dynamics simulation studies have been published for this compound to describe its dynamic structural properties and behavior over time in a simulated environment.
Applications in Advanced Organic Synthesis and Methodology Development
Benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate as a Versatile Synthetic Building Block
The strategic placement of a carbamate-protected amine and a bromine atom on the pyridine (B92270) scaffold makes benzyl N-(4-bromopyridin-2-yl)carbamate a highly valuable and flexible starting material for the synthesis of a wide range of more complex molecules.
Precursor for Diverse Heterocyclic Architectures
The presence of multiple reactive sites on this compound allows for its elaboration into a variety of heterocyclic structures, which are fundamental components of many pharmaceuticals and functional materials. nih.govmdpi.com The protected amine can be deprotected to allow for further functionalization, while the bromo-substituted pyridine ring can participate in a multitude of cross-coupling reactions. This dual reactivity enables the construction of fused ring systems and other complex heterocyclic frameworks. For instance, the bromine atom can be readily displaced or involved in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of novel pyridyl-based compounds.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govepa.govacs.org this compound serves as an excellent scaffold for DOS due to its capacity for divergent synthetic pathways. Starting from this single precursor, a multitude of distinct molecular skeletons can be generated by systematically varying the reaction partners and conditions. For example, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, while the carbamate (B1207046) group can be removed and the resulting amine can be acylated, alkylated, or used in cyclization reactions to build additional rings. This approach allows for the efficient exploration of chemical space around the pyridyl core.
| Synthetic Strategy | Potential Outcome |
| Suzuki Coupling | Aryl- or heteroaryl-substituted pyridines |
| Sonogashira Coupling | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amino-substituted pyridines |
| N-deprotection and Acylation | N-acylated pyridinamines |
| N-deprotection and Cyclization | Fused heterocyclic systems |
Contribution to the Development of Novel Catalytic Transformations
Beyond its role as a building block, this compound and its derivatives have potential applications in the development and optimization of new catalytic methods, particularly in the areas of cross-coupling and C-H functionalization.
Role in Ligand Design and Catalyst Optimization for Cross-Coupling Reactions
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. The aminopyridine moiety within this compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysts. chemrxiv.org Following deprotection and further elaboration, the nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelating system for various metals, such as palladium, nickel, or copper. By systematically modifying the substituents on the pyridine ring, derived from the initial bromo-functionality, chemists can fine-tune the steric and electronic properties of the resulting ligands. This allows for the optimization of catalyst performance in a range of cross-coupling reactions, potentially leading to higher yields, lower catalyst loadings, and improved substrate scope.
Exploration in C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. The pyridine ring in this compound can act as a directing group in certain C-H activation reactions. The nitrogen atom of the pyridine can coordinate to a transition metal catalyst, bringing it into close proximity to specific C-H bonds on the same molecule or on a reaction partner. This directed activation can enable the selective functionalization of otherwise unreactive C-H bonds, providing a streamlined route to novel substituted pyridines. The bromine atom also offers a handle for subsequent transformations after a C-H functionalization event has occurred at another position.
Inclusion in Chemistry Informer Libraries for Synthetic Method Evaluation
To systematically evaluate and compare the effectiveness of new synthetic methods, "Chemistry Informer Libraries" have been developed. acs.org These libraries consist of a collection of structurally diverse and drug-like molecules that are used to test the scope and limitations of a new reaction. The inclusion of a compound like this compound, or its derivatives, in such a library would be highly valuable. Its combination of a protected amine, a heterocyclic ring, and a reactive halide represents a common motif in medicinal chemistry, and its successful transformation under a new set of reaction conditions would be a strong indicator of the method's utility and broad applicability. The performance of this "informer" molecule can provide crucial data on the robustness and functional group tolerance of a newly developed synthetic methodology.
Role in Medicinal Chemistry Research and Chemical Biology Probe Development
Rational Design and Synthesis of Benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate Derivatives for Biological Studies
The strategic design and synthesis of derivatives based on the benzyl N-(4-bromopyridin-2-yl)carbamate core are central to exploring its therapeutic potential. The synthesis of the parent compound can be achieved through the reaction of 4-aminopyridine (B3432731) with benzyl chloroformate. nih.gov This foundational reaction allows for the generation of a core structure that can be further modified. The presence of the bromine atom on the pyridine (B92270) ring offers a key site for synthetic elaboration, such as through cross-coupling reactions like the Suzuki coupling, to introduce a wide range of chemical diversity. acs.orgnih.gov Similarly, the benzyl and carbamate (B1207046) portions of the molecule can be altered to fine-tune its properties.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. While direct SAR studies on this compound are not extensively documented, the principles can be inferred from research on analogous structures. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 have demonstrated how modifications to the benzyl and pyrimidine (B1678525) rings significantly impact inhibitory potency. acs.orgnih.gov
In a hypothetical SAR study of this compound derivatives, key modifications would include:
Substitution on the Pyridine Ring: Replacing the bromine atom with various other groups (e.g., alkyl, aryl, or heterocyclic moieties) could probe the steric and electronic requirements of the target's binding pocket.
Substitution on the Benzyl Ring: Adding substituents to the phenyl ring of the benzyl group can explore additional binding interactions, such as hydrogen bonds or hydrophobic contacts. Research on N-benzyl substituted phenethylamines has shown that even small changes to the substituents on the benzyl ring can profoundly affect affinity for serotonin (B10506) receptors. nih.gov
Alteration of the Carbamate Linker: The length and flexibility of the linker between the pyridine and benzyl moieties can be systematically varied to achieve optimal positioning within the target's active site.
The following table illustrates a hypothetical SAR exploration based on findings from related compound series.
| Compound | R1 (Pyridine-4) | R2 (Benzyl Ring) | Biological Target | Observed Activity Trend |
| Analog 1 | -Br | -H | USP1/UAF1 | Baseline |
| Analog 2 | -Phenyl | -H | USP1/UAF1 | Increased potency due to additional hydrophobic interactions. acs.orgnih.gov |
| Analog 3 | -Br | 2'-OH | 5-HT2A Receptor | Potentially altered affinity and selectivity. nih.gov |
| Analog 4 | -Br | 4'-Cl | Carbonic Anhydrase | May influence inhibitory activity based on electronic effects. semanticscholar.org |
The carbamate group (-NH-C(=O)-O-) is a key functional moiety within this compound, playing a critical role in mediating molecular interactions. It is a versatile hydrogen bond donor (N-H) and acceptor (C=O), which allows it to form specific and directional interactions with biological targets like proteins and nucleic acids. mdpi.com
In the crystal structure of the related benzyl N-(4-pyrid-yl)carbamate, N-H···N hydrogen bonds are observed, demonstrating the carbamate's ability to participate in crucial intermolecular interactions. nih.gov By strategically modifying the electronic environment of the carbamate, for instance by altering substituents on the pyridine or benzyl rings, it is possible to modulate the strength and nature of these hydrogen bonds. This fine-tuning can enhance binding affinity and selectivity for a desired target. The planarity and rigidity of the carbamate group can also contribute to a more defined conformation of the molecule, reducing the entropic penalty upon binding.
Exploration as Chemical Probes for Enzyme Inhibition or Receptor Ligand Studies
The structural motifs present in this compound make it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. The N-benzyl and carbamate functionalities are found in numerous compounds with known biological activities.
For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response. acs.orgnih.gov This suggests that the this compound scaffold could be explored for inhibitors of other enzymes in the ubiquitin system. Furthermore, N-benzyl substitution has been shown to be a critical determinant of affinity and activity at serotonin 5-HT2A/2C receptors. nih.gov Similarly, related structures have shown affinity for sigma receptors, which are targets for neurological disorders. nih.gov
The potential of this scaffold is also highlighted by studies on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as inhibitors of carbonic anhydrase, where benzyl-substituted derivatives showed effective, low nanomolar inhibition. semanticscholar.orgnih.gov These examples underscore the potential of this compound and its derivatives to be developed into selective chemical probes for a variety of enzymes and receptors.
Applications in Peptide Synthesis and Design of Peptide Mimetics
Peptides are important signaling molecules and therapeutics, but their use can be limited by poor stability and bioavailability. This has driven the development of peptide mimetics, which are compounds that mimic the structure and function of peptides but with improved properties. Peptoids, or poly-N-substituted glycines, are a major class of peptide mimetics where the side chain is attached to the nitrogen atom of the backbone instead of the alpha-carbon. genscript.com
The N-substituted carbamate structure of this compound makes it an interesting building block for the synthesis of peptide mimetics. The carbamate linkage can be considered a stable, non-hydrolyzable mimic of a peptide bond. By incorporating this and similar structures into a larger molecule, it is possible to create novel backbones that can project side chains in defined spatial orientations, similar to peptides. The synthesis of peptoids often involves a submonomer method that can be adapted to include diverse building blocks, potentially including functionalized carbamates. genscript.com The use of such building blocks allows for the creation of large, diverse libraries of compounds for screening against various biological targets. genscript.com
Utility in Developing Chemical Tools for Interrogating Biological Pathways
By extension of its potential as a selective enzyme inhibitor or receptor ligand, this compound and its derivatives are valuable starting points for developing chemical tools to interrogate complex biological pathways. A potent and selective inhibitor of a key enzyme can be used to probe the downstream consequences of that enzyme's activity within a cell or organism.
For instance, if a derivative of this compound were found to inhibit USP1, it could be used as a chemical tool to study the DNA damage response pathway, a critical process in cancer biology. nih.gov By observing the cellular effects of the inhibitor, researchers can elucidate the specific roles of USP1 in cell cycle control and apoptosis. Similarly, a selective ligand for a particular receptor subtype could help to deconvolve the signaling pathways associated with that receptor. The development of such tools is essential for validating new drug targets and for gaining a deeper understanding of fundamental biological processes.
Patent Landscape Analysis and Academic Research Trends
Analysis of Synthetic Routes and Derivative Claims in Patent Literature
Patent literature concerning benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate and its analogs focuses on protecting not only the specific molecule but also the synthetic methodologies and a wide array of potential derivatives. The synthetic strategies claimed are generally robust, high-yielding, and amenable to combinatorial chemistry for the generation of extensive compound libraries.
The primary route for synthesizing N-aryl carbamates involves the reaction of an amine with a chloroformate. In the context of the target compound, this would typically involve the reaction of 2-amino-4-bromopyridine (B18318) with benzyl chloroformate in the presence of a base. An alternative patented method for carbamate (B1207046) synthesis includes the reaction of an aniline with a substituted carbamate, such as methyl carbamate, in an organic solvent under heat and pressure, often with a catalyst scribd.com. Another common approach is the reaction of an appropriate oxime with an isocyanate nih.gov.
Patents in this field often feature broad "Markush" claims. Rather than claiming a single compound, these claims define a generic structure where specific positions, such as the bromine on the pyridine (B92270) ring or substituents on the benzyl group, can be selected from a list of possibilities (e.g., other halogens, alkyl, alkoxy, or nitro groups). This strategy allows a single patent to cover thousands of individual compounds, protecting the core scaffold as a valuable piece of intellectual property for future drug development. The synthesis of the key precursor, 2-bromopyridine, is also a subject of patent literature, with methods like the diazotization-bromination of 2-aminopyridine (B139424) being well-established google.com.
Interactive Data Table: Patented Synthetic Routes for N-(Pyridinyl) Carbamate Scaffolds
| Reaction Type | Key Reagents | Typical Reaction Conditions | Description |
| Carbamoylation of Amine | 2-Amino-4-bromopyridine, Benzyl Chloroformate, Base (e.g., Pyridine, Triethylamine) | Inert solvent (e.g., Dichloromethane, THF), Room Temperature | A widely used and efficient method for forming the carbamate linkage directly. |
| Isocyanate Reaction | 4-bromopyridin-2-yl isocyanate, Benzyl alcohol | Aprotic solvent, often with a catalyst | Involves the formation of a reactive isocyanate intermediate which then reacts with an alcohol. |
| Transcarbamoylation | 2-Amino-4-bromopyridine, another carbamate (e.g., Methyl carbamate) | High temperature and pressure, catalyst (e.g., Bismuth nitrate) scribd.com | A method claimed in patents for producing N-phenylcarbamates, applicable to N-pyridinyl analogs. |
| Oxime-Isocyanate Reaction | p-Pyridine amidoxime, Benzyl isocyanate | Good to excellent yields nih.gov | A method used to prepare p-pyridinyl oxime carbamates, representing another synthetic pathway. |
Identification of Emerging Research Areas and Potential Applications from Patent Filings
The carbamate group is a crucial structural motif in numerous approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability nih.gov. Patent filings involving structures related to benzyl N-(4-bromopyridin-2-yl)carbamate consistently point to its application as an intermediate in the synthesis of pharmacologically active agents across several therapeutic areas.
Emerging research, as reflected in patent literature, indicates a strong focus on neurology, oncology, and metabolic diseases. For instance, complex carbamate derivatives are central to patents for CGRP receptor antagonists, which are used for treating migraines google.com. Similarly, substituted carbamates have been patented for the treatment of diabetes and dyslipidemia google.com. The N-(pyridin-2-yl)amide linkage, structurally similar to the carbamate, is a key feature in the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, used in cancer therapy, highlighting the importance of this pyridinyl substructure in modern drug design googleapis.com.
Furthermore, academic and patent literature describes the utility of pyridine derivatives in modulating monoaminergic and serotonin (B10506) receptors, which are targets for psychiatric and neurological disorders medchem-ippas.eu. The inherent biological activity of the pyridinyl scaffold is also explored for applications such as antineoplastic agents and HIV integrase inhibitors nih.gov. This body of evidence suggests that this compound is a valuable starting material for developing novel therapeutics in these and other emerging fields.
Interactive Data Table: Patented Therapeutic Applications of Related Carbamate & Pyridine Scaffolds
| Patent/Compound Class | Therapeutic Area | Target/Mechanism of Action | Relevance of Scaffold |
| Piperidinone Carboxamide Azaindanes google.com | Neurology (Migraine) | CGRP Receptor Antagonists | Carbamate and carboxamide moieties are critical for binding and activity. |
| Substituted Carbamate Acid Derivatives google.com | Metabolic Disease | Treatment of diabetes, dyslipidemia, atherosclerosis | The carbamate core is central to the pharmacophore. |
| Acalabrutinib Intermediates googleapis.com | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibition | Features a core N-(pyridin-2-yl)benzamide structure. |
| 4,6-disubstituted 2-(4-methylpiperazin-1-yl)pyridine derivatives medchem-ippas.eu | Neurology/Psychiatry | Monoaminergic Receptor Modulation | The substituted pyridine ring is the key pharmacophore. |
| p-Pyridinyl Oxime Carbamates nih.gov | Biotechnology/Oncology | DNA Photocleaving Agents | The carbamate moiety is critical for the photocleavage activity. |
Cross-Referencing Academic Publications with Patent Strategies
The relationship between academic research and patent filings is symbiotic. Academic publications often provide the foundational, proof-of-concept research that validates a particular chemical scaffold or therapeutic approach, which industry then protects and develops commercially through patents.
Academic studies frequently focus on elucidating structure-activity relationships (SAR) or developing novel synthetic methodologies. For example, a research paper might detail the synthesis of a series of p-pyridinyl oxime carbamates and systematically evaluate how different substituents on the carbamate group affect the molecule's ability to bind to and cleave DNA upon UV irradiation nih.gov. Such a study establishes the scientific rationale for the scaffold's potential as a "synthetic nuclease" for biotechnological or therapeutic applications nih.gov.
In contrast, a corporate patent strategy would leverage this academic insight to claim a vast chemical space. The patent would not be limited to the handful of compounds synthesized in the academic lab but would define a broad Markush structure covering numerous halogenated derivatives and other modifications. This broad scope ensures that competitors cannot easily design around the initial discovery. The academic work provides the innovative step and demonstrates utility, which are key requirements for patentability.
Similarly, academic research on the synthesis of pyridinyl analogues of curcumin and their activity as NF-κB inhibitors provides the biological validation for this class of compounds as potential anti-inflammatory or anti-cancer agents nih.gov. A pharmaceutical company, seeing this potential, would file patents on novel, structurally distinct pyridinyl compounds to secure exclusive rights for drug development, building upon the public-domain knowledge generated by academic research. This dynamic illustrates how foundational science underpins the intellectual property strategies that drive the pharmaceutical industry.
Future Perspectives and Research Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. ijarsct.co.in The future of synthesizing compounds like benzyl (B1604629) N-(4-bromopyridin-2-yl)carbamate lies in the adoption of green chemistry principles. nih.gov Research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijarsct.co.inacs.org
Mechanochemistry: The use of mechanical force to induce chemical reactions presents a novel, solvent-free approach to pyridine synthesis, potentially reducing waste and simplifying purification processes. ijarsct.co.in
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative for chemical transformations. The use of promiscuous esterases for carbamate (B1207046) synthesis in water is a promising avenue for creating more sustainable processes. nih.gov This approach can lead to high yields and avoids the use of harsh reagents. nih.govbeilstein-journals.org
Use of Greener Reagents and Solvents: A shift towards eco-friendly reagents and solvents is essential. ijarsct.co.inacs.org For instance, developing catalytic systems that operate in water or other non-hazardous solvents would significantly improve the sustainability profile of the synthesis. acs.org
The primary challenge in this area is to develop methods that are not only "greener" but also economically viable and scalable for industrial application.
Expanding the Scope of Reactivity and Achieving Higher Selectivity
The bromine atom on the pyridine ring of benzyl N-(4-bromopyridin-2-yl)carbamate serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. chempanda.com Future research will likely focus on expanding the range of reactions this compound can undergo while achieving greater control over selectivity.
Challenges and opportunities include:
Site-Selective Functionalization: Achieving high regioselectivity in the functionalization of the pyridine ring is a significant challenge. researchgate.netdigitellinc.com Research into base-catalyzed aryl halide isomerization has shown promise for the 4-selective substitution of 3-bromopyridines, a strategy that could potentially be adapted. nih.gov
Novel Coupling Partners: Exploring a wider array of coupling partners in reactions like Suzuki, Heck, and Buchwald-Hartwig amination can lead to a diverse library of derivatives with novel properties. chempanda.com
Catalyst Development: The design of new catalysts that can operate under milder conditions and with higher efficiency is crucial. For example, ruthenium-catalyzed reactions have been used for the synthesis of complex heteroarylated 2-pyridones from 2-bromopyridines, indicating the potential for developing sophisticated catalytic systems. nih.gov
The table below illustrates potential reaction pathways for expanding the reactivity of the core molecule.
| Reaction Type | Potential Reagents | Expected Product Type |
| Suzuki Coupling | Arylboronic acids | Aryl-substituted pyridines |
| Heck Coupling | Alkenes | Alkenyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines | Amino-substituted pyridines |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |
This table presents hypothetical reaction pathways for illustrative purposes.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. springerprofessional.deorganic-chemistry.org Integrating the synthesis of this compound and its derivatives into continuous flow systems is a key area for future development. researchgate.netdurham.ac.uk
Key advantages and research directions include:
Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates. springerprofessional.deorganic-chemistry.org
Enhanced Efficiency and Scalability: Continuous flow processes can significantly shorten reaction times and are more easily scaled up compared to traditional batch methods. organic-chemistry.org Studies on the N-oxidation of pyridine derivatives in flow reactors have demonstrated high efficiency and stability over extended periods. organic-chemistry.org
Automation and High-Throughput Screening: Coupling flow synthesis with automated platforms enables the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new molecules with desired properties. durham.ac.uk The use of Bayesian optimization with active learning has been shown to accelerate the optimization of pyridinium salt synthesis in a continuous flow setup. nih.gov
The main challenge lies in the development of robust and reliable flow-based protocols that can be easily adapted for the synthesis of a wide range of derivatives. bohrium.com
Advanced Computational Design of Derivatives with Tunable Properties
In silico methods are becoming indispensable tools in modern drug discovery and materials science. Advanced computational techniques can be employed to design derivatives of this compound with specific, tunable properties.
Areas of focus include:
Molecular Docking: This technique can predict the binding affinity and orientation of a molecule to a biological target, guiding the design of more potent and selective inhibitors. nih.govjournaljpri.com Molecular docking studies on pyridine derivatives have been used to explore their potential as anticancer agents by targeting specific enzymes like EGFR. journaljpri.comjournaljpri.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives. mdpi.complos.org Such models have been successfully developed for carbamate derivatives to predict their inhibitory activity against acetylcholinesterase. plos.orgnih.gov
Generative Deep Learning: Artificial intelligence and deep learning models can generate novel molecular structures with desired properties, offering a powerful tool for exploring a vast chemical space and identifying promising candidates for synthesis and testing. researchgate.netacs.org
The following table summarizes various computational approaches and their potential applications in designing novel derivatives.
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predicting binding modes to a target protein | Design of potent enzyme inhibitors |
| QSAR | Correlating molecular descriptors with activity | Prediction of biological activity for new derivatives |
| Molecular Dynamics | Simulating the behavior of a molecule in a biological system | Understanding the stability of ligand-protein complexes |
| Generative Models | Creating novel molecular structures | Discovery of new chemical entities with optimized properties |
Exploration of Novel Chemical Biology Applications and Mode of Action Studies
Future research directions include:
Development of Molecular Probes: Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to create probes for studying biological processes. Bromopyridazinediones, for example, have been used for the site-selective modification of peptides and proteins. researchgate.net
Target Identification and Mode of Action Studies: For derivatives that exhibit biological activity, identifying their molecular targets and elucidating their mechanism of action is crucial. nih.gov Computational methods like molecular docking can provide initial hypotheses about the mode of action by identifying potential binding sites on target proteins. nih.gov
Bioconjugation: The reactivity of the bromo-substituent can be exploited for covalent modification of biomolecules, enabling applications in areas such as proteomics and drug delivery.
A significant challenge in this area is the identification of specific and relevant biological applications and the subsequent detailed investigation of the molecular mechanisms involved.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzyl N-(4-bromopyridin-2-yl)carbamate, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-bromo-2-aminopyridine and benzyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a base). A modified approach involves activating the amine with N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents like HATU to improve reaction efficiency . Non-Kolbe electrolysis has also been employed for analogous carbamates, achieving high yields (98%) by optimizing solvent polarity (e.g., acetonitrile) and temperature (room temperature to 50°C) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying the carbamate linkage (C=O at ~155–160 ppm) and the bromopyridine aromatic system (distinct splitting patterns for H-3 and H-5 protons) .
- Elemental Analysis : Used to validate purity (>95%) by matching experimental and theoretical C, H, N, and Br percentages .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for : ~331.0) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Structure Refinement : SHELXL refines atomic coordinates and thermal parameters, leveraging high-resolution data (<1.0 Å) to resolve bond-length discrepancies (e.g., C=O vs. C–N bonds) .
- Visualization : ORTEP-III generates thermal ellipsoid plots to highlight anisotropic displacement, aiding in distinguishing bromine substitution patterns on the pyridine ring .
Q. What mechanistic insights explain the reactivity of the 4-bromo substituent in cross-coupling reactions?
- Methodological Answer : The 4-bromo group acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh)) mediate aryl-aryl bond formation, replacing Br with boronic acid derivatives. Reaction efficiency depends on ligand choice (e.g., XPhos enhances turnover in sterically hindered systems) .
- Competing Pathways : Competing debromination can occur under basic conditions, requiring careful control of pH (neutral to slightly acidic) .
Q. How does the carbamate moiety influence metabolic stability in medicinal chemistry applications?
- Methodological Answer :
- Hydrolysis Resistance : The benzyloxycarbonyl (Cbz) group slows enzymatic degradation compared to methyl carbamates. Stability assays (e.g., liver microsome testing) show prolonged half-lives (>2 hours in human hepatocytes) .
- Structure-Activity Relationships (SAR) : Modifying the pyridine ring (e.g., adding electron-withdrawing groups like Br) enhances target binding affinity (e.g., kinase inhibition IC < 100 nM) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for carbamate derivatives: How to address them?
- Analysis : Variations arise from polymorphic forms or impurities. For example:
- Recrystallization Solvents : Benzyl carbamates crystallized from ethanol vs. hexane show MP differences of 5–10°C .
- Purity Validation : Differential Scanning Calorimetry (DSC) identifies eutectic mixtures, while HPLC (C18 column, 90:10 acetonitrile/water) quantifies impurities .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 85–98% (Non-Kolbe method) | |
| NMR (CDCl) | δ 8.3 (d, J=5.4 Hz, H-3), 7.4 (m, CH) | |
| IC (Kinase X) | 89 nM | |
| Metabolic Half-Life (Human) | 2.3 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
